molecular formula C20H20ClN3O2 B11303156 N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide

N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B11303156
M. Wt: 369.8 g/mol
InChI Key: JKRUASKRZLYGQD-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethylaminoethyl group, and a phenyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a substitution reaction using chlorobenzene and a suitable nucleophile.

    Attachment of the Dimethylaminoethyl Group: This step involves the alkylation of the oxazole ring with a dimethylaminoethyl halide under basic conditions.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxazole N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted oxazole derivatives with various functional groups.

Scientific Research Applications

N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmacology: Research focuses on its interaction with biological targets and its potential as a drug candidate.

    Chemical Biology: Used as a probe to study biological pathways and mechanisms.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets in the body. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide: shares similarities with other oxazole derivatives such as:

Uniqueness

  • The presence of both the chlorophenyl and dimethylaminoethyl groups in this compound provides it with unique chemical and biological properties that distinguish it from other similar compounds. These structural features contribute to its specific reactivity and potential applications in various fields.

Properties

Molecular Formula

C20H20ClN3O2

Molecular Weight

369.8 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C20H20ClN3O2/c1-24(2)18(15-10-6-7-11-16(15)21)13-22-20(25)17-12-19(26-23-17)14-8-4-3-5-9-14/h3-12,18H,13H2,1-2H3,(H,22,25)

InChI Key

JKRUASKRZLYGQD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CNC(=O)C1=NOC(=C1)C2=CC=CC=C2)C3=CC=CC=C3Cl

Origin of Product

United States

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